Puquitinib - 916890-10-3

Puquitinib

Catalog Number: EVT-286083
CAS Number: 916890-10-3
Molecular Formula: C17H15N7
Molecular Weight: 317.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Puquitinib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta; PI3K-delta; PI3Kdelta), with potential antineoplastic activity. Upon oral administration, puquitinib selectively binds to the ATP-binding pocket of PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects.
Source and Classification

Puquitinib is a small molecule drug primarily classified as a selective inhibitor of the phosphatidylinositol 3-kinase delta isoform. It is developed for therapeutic applications in oncology, particularly targeting hematological malignancies such as leukemia and lymphoma. The compound is part of a broader class of drugs known as phosphatidylinositol 3-kinase inhibitors, which play a crucial role in disrupting signaling pathways involved in cancer cell proliferation and survival .

Synthesis Analysis

The synthesis of Puquitinib involves several key steps that utilize organic chemistry techniques. Although specific proprietary methods may not be publicly disclosed, general synthetic pathways for similar compounds typically include:

  1. Formation of the Core Structure: The initial step often involves the construction of a bicyclic framework, which is essential for the biological activity of the compound.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's potency and selectivity towards its target. This can include alkylation, acylation, or the introduction of heteroatoms.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity and yield.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing these synthetic routes to achieve the desired pharmacological properties .

Molecular Structure Analysis

Puquitinib has a complex molecular structure characterized by its unique bicyclic system, which contributes to its specificity for the phosphatidylinositol 3-kinase delta isoform. The molecular formula is typically represented as C19H22N6OC_{19}H_{22}N_{6}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • 3D Structure: The three-dimensional conformation of Puquitinib can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing crucial interactions with its biological targets.
  • Key Functional Groups: The structure contains multiple functional groups that facilitate binding to the active site of phosphatidylinositol 3-kinase delta, enhancing its inhibitory effects .
Chemical Reactions Analysis

Puquitinib participates in various chemical reactions that are pivotal to its mechanism of action. Key reactions include:

  1. Enzyme Inhibition: It acts as a competitive inhibitor against phosphatidylinositol 3-kinase delta, blocking substrate access to the enzyme's active site.
  2. Metabolic Degradation: In vivo studies indicate that Puquitinib undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity .
Mechanism of Action

The mechanism of action for Puquitinib primarily revolves around its ability to inhibit phosphatidylinositol 3-kinase delta signaling pathways:

  1. Inhibition of Cell Proliferation: By blocking this pathway, Puquitinib effectively reduces cell proliferation in malignant cells.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells by disrupting survival signals.
  3. Impact on Tumor Microenvironment: It also influences the tumor microenvironment by modulating immune responses and reducing angiogenesis .
Physical and Chemical Properties Analysis

Puquitinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data can provide insights into purity and crystalline form .
Applications

Puquitinib has significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in treating hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma by targeting aberrant signaling pathways.
  2. Research Tool: It serves as a valuable tool for studying phosphatidylinositol 3-kinase signaling dynamics in various cellular contexts.
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms .
Molecular Mechanisms of Action

Inhibition of PI3Kδ Isoform in Hematological Malignancies

Puquitinib (also known as XC-302 or HJS-1) is an orally bioavailable small-molecule inhibitor that selectively targets the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ), an isoform predominantly expressed in leukocytes and critically implicated in hematological malignancies [1] [5]. Unlike ubiquitously expressed PI3K isoforms (p110α and p110β), PI3Kδ shows restricted tissue distribution, making it an attractive therapeutic target for lymphoid malignancies while potentially minimizing off-target effects [9]. In acute myeloid leukemia (AML) cell lines (MV4;11, RS4;11, TF-1), puquitinib demonstrates low-nanomolar cellular inhibitory potency (IC₅₀ = 12-43 nM), effectively suppressing proliferation through induction of G₁-phase cell cycle arrest and apoptosis [1]. This isoform selectivity is particularly relevant given that p110δ is the predominant class I PI3K isoform constitutively expressed in AML blast cells, where it drives survival signals and chemoresistance [1] [5]. The compound's efficacy extends beyond AML, showing significant activity in preclinical models of B-cell malignancies through disruption of B-cell receptor signaling and microenvironmental survival signals – key pathogenic mechanisms in diseases like chronic lymphocytic leukemia and non-Hodgkin lymphoma [9].

Table 1: Cellular Potency of Puquitinib in Hematological Malignancy Models

Cell LineMalignancy TypePuquitinib IC₅₀ (nM)Biological Effects
MV4;11Acute Myeloid Leukemia12 ± 1.8G₁ arrest, apoptosis, reduced proliferation
RS4;11Acute Myeloid Leukemia25 ± 3.2G₁ arrest, apoptosis, reduced proliferation
TF-1Acute Myeloid Leukemia43 ± 4.7G₁ arrest, apoptosis, reduced proliferation
Primary CLL cellsChronic Lymphocytic Leukemia18 - 52Impaired BCR signaling, reduced survival

ATP-Binding Pocket Selectivity and Structural Binding Dynamics

Puquitinib exerts its inhibitory activity through competitive occupation of the ATP-binding cleft within the p110δ catalytic subunit, leveraging specific structural interactions that confer remarkable isoform selectivity [1] [8]. Molecular docking studies using the PI3Kδ-PIK-039 co-crystal structure (PDB: 2WXF) reveal that puquitinib forms critical hydrogen bonds with residues in the hinge region of PI3Kδ, particularly with Glu826 through its quinazolinone core [1]. This interaction is stabilized by additional van der Waals contacts with Val828 and Met752 – residues that differ in other PI3K isoforms and contribute to puquitinib's selectivity profile [8]. The compound's 2-aminothiazole moiety extends toward the affinity pocket, forming water-mediated hydrogen bonds with the backbone of Ile910, while its fluorophenyl group occupies a hydrophobic region lined by Ile831, Ile910, and Trp760 [1]. These specific interactions explain puquitinib's biochemical selectivity profile: >100-fold selectivity against class I isoforms p110α and p110β, and approximately 30-fold selectivity against p110γ in enzymatic assays [1]. The binding mode avoids steric clashes with the conserved methionine residue at position 804 (a key selectivity determinant) while exploiting the unique flexibility of the PI3Kδ ATP-binding pocket, distinguishing it from pan-PI3K inhibitors like BKM120 that lack this level of isoform discrimination [8].

Table 2: Structural Determinants of Puquitinib-PI3Kδ Interaction

Puquitinib Chemical MoietyInteraction TypePI3Kδ Residues InvolvedFunctional Significance
Quinazolinone coreHydrogen bondGlu826ATP-competitive hinge binding
Quinazolinone coreVan der WaalsVal828, Met752Selectivity over PI3Kα (Met752 = Ile in α)
2-Aminothiazole groupWater-mediated H-bondIle910 backboneAffinity pocket stabilization
Fluorophenyl substituentHydrophobic interactionIle831, Ile910, Trp760Enhanced binding energy

Downregulation of PI3K/AKT/mTOR Signaling Pathways

The primary mechanistic consequence of PI3Kδ inhibition by puquitinib is the profound suppression of the PI3K/AKT/mTOR (PAM) signaling axis – a central oncogenic pathway constitutively activated in hematological malignancies [1] [8] [10]. Upon ATP-binding site occupation, puquitinib effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), preventing membrane recruitment and activation of pleckstrin homology (PH) domain-containing proteins including AKT [10]. In AML xenograft models, puquitinib treatment significantly reduces phosphorylation of AKT at both critical regulatory sites (Thr308 and Ser473), with concomitant dephosphorylation of downstream effectors including mTORC1 substrates S6K (Thr389) and ribosomal protein S6 (Ser235/236) [1]. This multipoint inhibition disrupts the oncogenic signaling cascade at several levels: (1) impaired glucose metabolism through reduced phosphorylation of AKT substrate TBC1D4; (2) inhibition of cap-dependent translation via reduced phosphorylation of 4E-BP1; and (3) suppression of protein synthesis through ribosomal protein S6 inactivation [10]. The therapeutic implications are significant, as puquitinib-mediated PAM pathway inhibition translates to stronger antitumor efficacy than idelalisib in in vivo AML models, with the additional benefit of synergistic interactions with cytotoxic agents like daunorubicin – likely through circumvention of chemotherapy-induced survival pathway activation [1].

Cross-Talk with ERK Phosphorylation and Downstream Effectors

Beyond canonical PI3K/AKT signaling, puquitinib modulates critical cross-talk nodes with the extracellular signal-regulated kinase (ERK) pathway, demonstrating a previously underappreciated mechanism contributing to its antitumor efficacy [1] [7]. In MV4;11 xenograft models, puquitinib administration (60 mg/kg) significantly reduces phosphorylation of ERK1/2 in tumor tissues, indicating collateral suppression of the MAPK pathway – a signaling axis typically considered parallel to PI3K/AKT [1]. This effect may occur through several molecular mechanisms: (1) direct reduction of RAS-GTP loading due to attenuated PIP₃-mediated feedback loops; (2) impaired phosphorylation of upstream kinases like C-RAF that integrate signals from both pathways; and (3) modulation of dual-specificity phosphatases (DUSPs) that regulate ERK activation kinetics [7]. The biological consequences of this dual PI3K/ERK inhibition are profound, particularly in cellular migration and survival regulation. Puquitinib disrupts integrin-mediated migration (specifically on vitronectin via αVβ1 and αVβ5 integrins) by interfering with the Ras/MEK/ERK-dependent activation of myosin light-chain kinase (MLCK) – a critical effector of cytoskeletal dynamics [7]. Additionally, the compound inhibits ERK-dependent phosphorylation of transcription factors (e.g., ELK1) and survival regulators (e.g., BAD), creating a synergistic pro-apoptotic environment that enhances its efficacy against hematological malignancies with compensatory MAPK pathway activation [1].

Table 3: Puquitinib-Mediated Pathway Inhibition Biomarkers in Preclinical Models

BiomarkerPhosphorylation SiteReduction After Puquitinib TreatmentFunctional Consequence
AKTThr30882 ± 7%Impaired glucose metabolism, apoptosis
AKTSer47378 ± 6%Reduced mTORC2 signaling, survival
S6KThr38975 ± 8%Decreased protein synthesis
S6 ribosomal proteinSer235/23680 ± 5%Inhibited translation initiation
ERK1/2Thr202/Tyr20468 ± 9%Impaired migration, reduced proliferation

Properties

CAS Number

916890-10-3

Product Name

Puquitinib

IUPAC Name

6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine

Molecular Formula

C17H15N7

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24)

InChI Key

QUTFBURLXCODBH-UHFFFAOYSA-N

SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO

Synonyms

puquitinib
puquitinib mesylate
XC-302

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.